
8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine is an organic compound with the molecular formula C14H19N This compound belongs to the class of naphthalenes, which are bicyclic aromatic hydrocarbons The structure of this compound consists of a naphthalene ring system with ethyl and dimethyl substituents, as well as an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 5,5-dimethyl-5,6-dihydronaphthalen-2-amine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, followed by the addition of the ethyl halide to introduce the ethyl substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of naphthalenone derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the naphthalene ring system can interact with hydrophobic regions of proteins or cell membranes, affecting their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-8-p-tolyl-5,6-dihydronaphthalen-2-amine: Similar structure with a p-tolyl substituent instead of an ethyl group.
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene: Similar naphthalene ring system with different substituents.
Uniqueness
8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine is unique due to its specific combination of ethyl and dimethyl substituents, which can influence its chemical reactivity and biological activity. The presence of the amine group also provides opportunities for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C14H19N |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
8-ethyl-5,5-dimethyl-6H-naphthalen-2-amine |
InChI |
InChI=1S/C14H19N/c1-4-10-7-8-14(2,3)13-6-5-11(15)9-12(10)13/h5-7,9H,4,8,15H2,1-3H3 |
Clé InChI |
MPQPYDWWYBTSIJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CCC(C2=C1C=C(C=C2)N)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


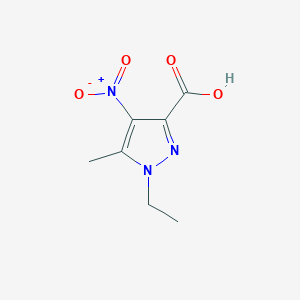
![2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11900210.png)


![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
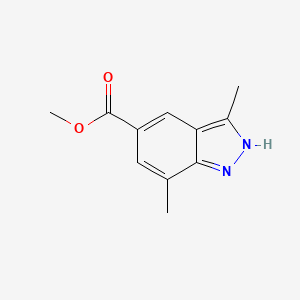
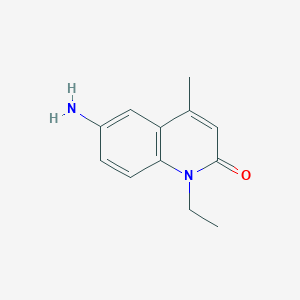
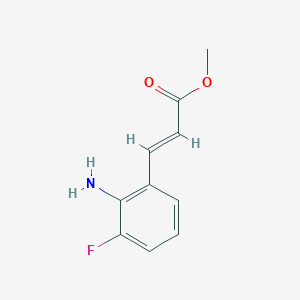

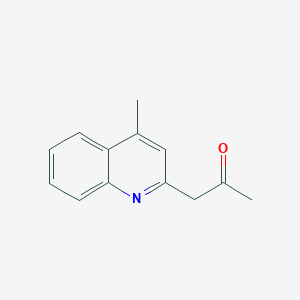
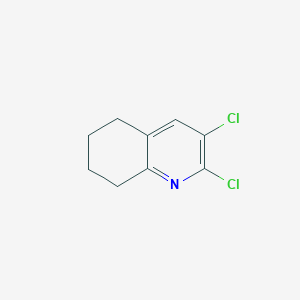
![2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11900278.png)


